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l. Introduction to Las17: A Key Regulator of Actin
Dynamics in Yeast

Lasl17, the yeast homolog of the mammalian Wiskott-Aldrich syndrome protein (WASP), is a
crucial regulator of actin polymerization.[1] It plays a pivotal role in various cellular processes,
most notably endocytosis, by activating the Arp2/3 complex to initiate the formation of branched
actin networks.[1][2] This actin assembly provides the force necessary for the invagination of
the plasma membrane and the formation of endocytic vesicles.[3][4] Beyond its role in
endocytosis, Lasl17 is also implicated in maintaining cell polarity and the organization of the
actin cytoskeleton. Understanding the function and regulation of Las17 is critical for
deciphering the molecular mechanisms of cellular morphogenesis and trafficking, and it can
provide insights into human diseases such as Wiskott-Aldrich syndrome.

These application notes provide a comprehensive guide for researchers to investigate the
multifaceted functions of Las17 in the budding yeast Saccharomyces cerevisiae. Detailed
protocols for key experimental approaches are provided, along with data presentation
guidelines and visualizations of relevant pathways and workflows.
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ll. Key Research Questions and Experimental
Approaches

Studying Las17 function can address several fundamental questions in cell biology:
o What are the protein-protein interactions that regulate Las17 activity?

» How does Las17 contribute to the temporal and spatial control of actin polymerization during
endocytosis?

e What are the functional consequences of specific mutations in Las17 domains?
e How do signaling pathways modulate Las17 function?

To address these questions, a combination of genetic, biochemical, and cell biological
approaches is employed. The following sections detail the protocols for these essential
techniques.

lll. Data Presentation: Quantitative Analysis of Las17
Function

To facilitate the comparison of experimental results, all quantitative data should be summarized
in clearly structured tables.

Table 1: In Vivo Dynamics of Endocytic Proteins in Wild-Type and las17 Mutant Yeast
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Lifetime at Peak
Protein Genotype Endocytic Site  Fluorescence Reference
(s) Intensity (a.u.)
Las17-GFP Wild-Type 20-30 100 + 15
Las17-GFP arp2-1 Increased Decreased
Abpl-RFP Wild-Type 10-15 150 + 20
Abpl-RFP lasl7A Abolished N/A
Slal-GFP Wild-Type 40-50 120+ 10
Slal-GFP lasl7A Prolonged Unchanged
Table 2: In Vitro Actin Polymerization Rates with Purified Proteins
Actin
Polymerization
Components Lag Phase (s) Reference
Rate (Fluorescence
units/s)
Actin alone 05+0.1 120+ 10
Actin + Arp2/3
1.2+0.2 908
complex
Actin + Arp2/3
complex + Wild-Type 8.5+£0.7 205
Las17
Actin + Arp2/3
3.2+0.4 (62%
complex + Las17- 607
decrease)
LGM mutant
Actin + Arp2/3
2.6 +0.3 (69%
complex + Las17- 759

WH2 mutant

decrease)

Table 3: Binding Affinities of Las17 and its Interacting Partners

© 2026 BenchChem. All rights reserved.

3/14

Tech Support


https://www.benchchem.com/product/b10831071/docs?utm_src=pdf-body#application-notes-and-protocols-for-studying-las17-function-in-yeast
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10831071?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENCHE

Methodological & Application

Check Availability & Pricing

Interacting

Dissociation

. Method Reference
Proteins Constant (Kd)
Lasl7 (281-633) - Supernatant depletion
o 0.16 pM
Arp2/3 complex binding assay
Las17 (300-422) - G- Microscale
249+ 3.6 nM

actin thermophoresis

Las17 (300-422)
RRRR-AAAA mutant -

Microscale

thermophoresis

148.3 £ 24.9 nM

G-actin
Slal (SH3#1-2) - Isothermal Titration

) 87 nM
Lasl17 (300-422) Calorimetry

IV. Experimental Protocols
A. Yeast Genetics: Generating and Phenotyping las17

Mutants

1. Protocol for Generating a las17 Deletion Strain

This protocol utilizes a PCR-based gene deletion strategy.

Materials:

Yeast strain (e.g., BY4741)

e Plasmid containing a selectable marker (e.g., pFA6a-kanMX6)

o High-fidelity DNA polymerase

» Oligonucleotide primers specific for the LAS17 locus and the selectable marker

e Lithium acetate solution (0.1 M)

o Polyethylene glycol (PEG) solution (40% w/v)
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» Single-stranded carrier DNA (e.g., salmon sperm DNA)

e YPD and selective agar plates (e.g., YPD + G418)

Procedure:

» Design Primers: Design forward and reverse primers for PCR amplification of the selectable
marker cassette. The primers should have 40-50 bp of homology to the regions immediately
upstream and downstream of the LAS17 open reading frame (ORF).

o PCR Amplification: Amplify the selectable marker cassette from the plasmid using the
designed primers and a high-fidelity DNA polymerase.

o Purify PCR Product: Purify the PCR product using a PCR purification kit to remove primers
and polymerase.

e Yeast Transformation: a. Grow an overnight culture of the desired yeast strain in YPD
medium. b. Inoculate a fresh YPD culture and grow to an OD600 of 0.8-1.0. c. Harvest the
cells by centrifugation and wash with sterile water. d. Resuspend the cells in 0.1 M lithium
acetate. e. Incubate for 30 minutes at 30°C. f. Add the purified PCR product, single-stranded
carrier DNA, and PEG solution. g. Heat shock the cells at 42°C for 40 minutes. h. Pellet the
cells, remove the supernatant, and resuspend in sterile water.

o Selection: Plate the transformed cells on selective agar plates and incubate at 30°C for 2-3
days until colonies appear.

« Verification: Verify the correct integration of the deletion cassette by PCR using primers
flanking the LAS17 locus and internal to the selectable marker.

2. Phenotypic Analysis of las17 Mutants

o Growth Assays: Assess the growth rate of las17 mutant strains compared to wild-type in
liquid or on solid media under various conditions (e.g., different temperatures, presence of
drugs affecting the actin cytoskeleton like Latrunculin A).

o Endocytosis Assays: Monitor the uptake of fluorescently labeled dyes (e.g., FM4-64) or
receptor-mediated endocytosis of fluorescently tagged ligands to quantify endocytic defects.
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» Microscopy: Analyze the morphology of the actin cytoskeleton using fluorescently labeled
phalloidin or by expressing fluorescently tagged actin-binding proteins.

B. Protein-Protein Interaction Assays

1. Co-immunoprecipitation (Co-IP) of Las17 and its Binding Partners
This protocol is adapted from established yeast Co-IP procedures.

Materials:

Yeast strain expressing epitope-tagged Las17 (e.g., Las17-HA) and a potentially interacting
protein with a different tag (e.g., ProteinX-Myc).

 Lysis buffer (e.g., 50 mM Tris-HCI pH 7.5, 150 mM NacCl, 1% Triton X-100, 1 mM EDTA,
protease inhibitor cocktail).

e Antibody specific to the epitope tag on Las17 (e.g., anti-HA antibody).
o Protein A/G agarose or magnetic beads.

e Wash buffer (e.g., lysis buffer with lower detergent concentration).

o Elution buffer (e.g., SDS-PAGE sample buffer).

Procedure:

e Yeast Cell Lysis: a. Grow a 50 mL culture of the yeast strain to mid-log phase. b. Harvest the
cells and wash with sterile water. c. Resuspend the cell pellet in lysis buffer. d. Lyse the cells
by bead beating or enzymatic digestion. e. Clarify the lysate by centrifugation.

e Immunoprecipitation: a. Incubate the clarified lysate with the anti-HA antibody for 2-4 hours
at 4°C with gentle rotation. b. Add Protein A/G beads and incubate for another 1-2 hours.

e Washing: a. Pellet the beads by centrifugation and discard the supernatant. b. Wash the
beads 3-5 times with wash buffer to remove non-specific binding proteins.
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e Elution: a. Resuspend the beads in elution buffer. b. Boil the sample for 5-10 minutes to elute
the protein complexes.

e Analysis: Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies
against the epitope tags of both Las17 and the potential interactor.

2. GST Pull-Down Assay

This protocol outlines the in vitro interaction between a GST-tagged Las17 fragment and a
purified or in-vitro-translated interacting protein.

Materials:

o Purified GST-tagged Las17 protein (or a specific domain) immobilized on glutathione-
agarose beads.

 Purified or in-vitro-translated potential interacting protein.

e Binding buffer (e.g., PBS with 0.1% Triton X-100 and protease inhibitors).
e Wash buffer (e.g., binding buffer with increased salt concentration).

» Elution buffer (e.g., binding buffer containing reduced glutathione).
Procedure:

 Incubation: Incubate the GST-Las17 beads with the potential interacting protein in binding
buffer for 1-2 hours at 4°C.

e Washing: Wash the beads extensively with wash buffer to remove unbound proteins.
o Elution: Elute the bound proteins using elution buffer.

e Analysis: Analyze the eluted proteins by SDS-PAGE and Coomassie staining or Western
blotting.

C. In Vitro Actin Polymerization Assay

Pyrene-Actin Polymerization Assay

© 2026 BenchChem. All rights reserved. 7/14 Tech Support


https://www.benchchem.com/product/b10831071/docs?utm_src=pdf-body#application-notes-and-protocols-for-studying-las17-function-in-yeast
https://www.benchchem.com/product/b10831071/docs?utm_src=pdf-body#application-notes-and-protocols-for-studying-las17-function-in-yeast
https://www.benchchem.com/product/b10831071/docs?utm_src=pdf-body#application-notes-and-protocols-for-studying-las17-function-in-yeast
https://www.benchchem.com/product/b10831071/docs?utm_src=pdf-body#application-notes-and-protocols-for-studying-las17-function-in-yeast
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10831071?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Methodological & Application

Check Availability & Pricing

This assay measures the kinetics of actin polymerization in the presence of Las17 and other
regulatory factors.

Materials:

Pyrene-labeled G-actin.

e Unlabeled G-actin.

o Purified Arp2/3 complex.

» Purified wild-type or mutant Las17 protein.

e G-buffer (e.g., 2 mM Tris-HCI pH 8.0, 0.2 mM ATP, 0.1 mM CacCl2, 0.5 mM DTT).

o Polymerization buffer (e.g., 10x KMEI: 500 mM KCI, 10 mM MgCI2, 10 mM EGTA, 100 mM
Imidazole-HCI pH 7.0).

e Fluorometer.

Procedure:

» Prepare Monomeric Actin: Prepare a mixture of pyrene-labeled and unlabeled G-actin in G-
buffer.

e Set up Reaction: In a fluorometer cuvette, mix the purified proteins (Arp2/3 complex, Las17)
in G-buffer.

« Initiate Polymerization: Add the monomeric actin mixture to the cuvette and immediately start
the measurement. Initiate polymerization by adding 1/10th volume of 10x polymerization
buffer.

o Measure Fluorescence: Monitor the increase in pyrene fluorescence over time using an
excitation wavelength of ~365 nm and an emission wavelength of ~407 nm.

o Data Analysis: Plot fluorescence intensity versus time. The slope of the linear phase of the
curve represents the rate of actin polymerization. The intercept of this slope with the x-axis
represents the lag time for nucleation.
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D. Live-Cell Imaging of Las17 Dynamics

This protocol allows for the visualization and quantification of Las17 localization and dynamics
in living yeast cells.

Materials:

Yeast strain expressing Las17 tagged with a fluorescent protein (e.g., Las17-GFP).

Fluorescence microscope with a high-sensitivity camera (e.g., spinning disk confocal or TIRF
microscope).

Agarose pads for immobilizing yeast cells.

Synthetic complete (SC) medium.

Procedure:

Cell Preparation: a. Grow an overnight culture of the yeast strain in SC medium. b. Inoculate
a fresh culture and grow to early to mid-log phase.

e Mounting: a. Prepare a 2% agarose pad with SC medium on a microscope slide. b. Apply a
small volume of the cell culture to the agarose pad. c. Cover with a coverslip and seal the
edges.

» Image Acquisition: a. Acquire time-lapse images of the cells using the fluorescence
microscope. Use appropriate filter sets for the fluorescent protein being used. b. Acquire
images at regular intervals (e.g., every 1-2 seconds) for a duration that captures the entire
process of interest (e.g., endocytic patch lifetime).

¢ Image Analysis: a. Use image analysis software (e.g., ImageJ/Fiji with plugins like
TrackMate) to track the movement and measure the fluorescence intensity of Las17-GFP
puncta over time. b. Quantify parameters such as patch lifetime, peak fluorescence intensity,
and displacement.

V. Visualizations
Signaling Pathways and Experimental Workflows
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Caption: Las17 signaling pathway in yeast endocytosis.
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Caption: Experimental workflow for Co-immunoprecipitation.
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Caption: Workflow for the Pyrene-Actin Polymerization Assay.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?
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